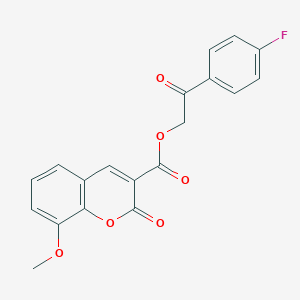

2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

2-(4-Fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin-based derivative featuring a 2H-chromene-2-one core substituted at position 3 with a carboxylate ester linked to a 2-(4-fluorophenyl)-2-oxoethyl group and at position 8 with a methoxy group. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties .

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO6/c1-24-16-4-2-3-12-9-14(19(23)26-17(12)16)18(22)25-10-15(21)11-5-7-13(20)8-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVLPSQXRHNNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

Principle : Formation of the chromene ring system via base-mediated cyclization of pre-functionalized precursors.

- Starting Materials :

- Methyl (E)-3-(2-((E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-5-methoxyphenoxy)acrylate

- Anhydrous K₃PO₄ in THF

Reaction Conditions :

- Reflux at 60°C for 72 hours under nitrogen.

- Purification via flash chromatography (petroleum ether/EtOAc = 90:10).

Key Observations :

- The methoxy group at position 8 is introduced via a 5-methoxy-substituted phenolic precursor.

- Cyclization proceeds via intramolecular nucleophilic attack, forming the 2H-chromene ring.

Advantages :

- Single-step formation of the chromene core.

- High regioselectivity due to electronic effects of the methoxy group.

Limitations :

- Requires precise control of steric and electronic factors in the starting material.

Esterification of Pre-Formed Chromene Carboxylic Acid

Principle : Coupling of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(4-fluorophenyl)-2-oxoethanol.

- Step 1: Synthesis of 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

Step 2: Preparation of 2-(4-Fluorophenyl)-2-Oxoethyl Bromide

Step 3: Esterification

Optimization Notes :

Multi-Component Reaction (MCR) Strategy

Principle : One-pot assembly of the chromene skeleton and ester group.

- Reagents :

- 6-Methoxy-2-naphthol (1 eq), 4-fluorophenylglyoxal (1 eq), malononitrile (1 eq), piperidine (0.5 eq).

Conditions :

- Microwave irradiation at 140°C for 2 minutes in ethanol.

Mechanism :

- Knoevenagel condensation followed by cyclization.

Advantages :

- Rapid synthesis (<5 minutes).

- Atom-economical.

Limitations :

- Limited scalability due to microwave dependency.

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Esterification | MCR |

|---|---|---|---|

| Yield | 68–81% | 75–85% | 70–78% |

| Steps | 1 | 3 | 1 |

| Purification | Column chromatography | Crystallization | Filtration |

| Scalability | High | Moderate | Low |

| Functional Group Tolerance | Moderate | High | Low |

Critical Challenges and Solutions

Regioselectivity in Cyclization :

Ester Hydrolysis Risk :

Byproduct Formation in MCR :

- Excess malononitrile (1.5 eq) suppresses dimerization ().

Chemical Reactions Analysis

2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Features and Dihedral Angles

The spatial arrangement of substituents significantly impacts molecular planarity and intermolecular interactions. Key comparisons include:

- Key Insight: The dihedral angle between the coumarin core and aryl group varies widely (21.11°–62.97°), influenced by steric bulk (e.g., octyloxy vs. methoxy) and electronic effects (e.g., electron-withdrawing CF3).

Physicochemical Properties

Melting points and solubility are critical for pharmaceutical applications:

- Key Insight : The target compound’s fluorophenyl group may improve solubility in lipid-rich environments compared to bulkier derivatives (e.g., decyloxy), though its melting point is likely higher than sulfonamide analogs due to stronger intermolecular forces (e.g., C–H···O interactions) .

Supramolecular and Crystallographic Features

Crystal packing and hydrogen bonding influence stability and material properties:

- Key Insight : The target compound’s fluorophenyl group may introduce C–H···F interactions, altering packing efficiency compared to methoxy or alkyloxy derivatives .

Biological Activity

The compound 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a member of the chromene class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article will delve into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- IUPAC Name : 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

This compound features a fluorophenyl group, a methoxy group, and a chromene backbone, which are known to influence its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of chromenes exhibit significant anticancer properties. The specific activity of 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been explored in various cancer cell lines.

Table 1: Anticancer Activity Data

The IC values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated promising activity against these cell lines, suggesting its potential as an anticancer agent.

Research indicates that the mechanism of action for chromene derivatives often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including:

- Inhibition of Bcl-2 : Compounds similar to this one have been shown to downregulate Bcl-2 expression, promoting apoptosis in cancer cells.

- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, preventing further proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this chromene derivative has exhibited antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The antimicrobial efficacy suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study: Anticancer Efficacy in vivo

A recent study evaluated the in vivo efficacy of 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate in mouse models bearing human tumor xenografts. The results showed:

- Tumor Volume Reduction : A significant reduction in tumor volume was observed after treatment with the compound compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the chromene scaffold significantly affect biological activity:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and potentially increases cellular uptake.

- Methoxy Group : Contributes to improved solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves two key steps:

- Step 1 : Activation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid into its acyl chloride using thionyl chloride (SOCl₂) under reflux for 3–6 hours .

- Step 2 : Esterification with 2-(4-fluorophenyl)-2-oxoethanol in the presence of a base (e.g., triethylamine or potassium carbonate) in solvents like dichloromethane or dimethylformamide (DMF) at room temperature or under reflux .

Critical parameters : Temperature control (reflux at ~70°C for acyl chloride formation) and solvent choice (DMF enhances nucleophilicity for ester coupling). Yields >85% are achievable with stoichiometric base ratios .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, fluorophenyl protons as doublets at δ ~7.2–7.8 ppm). ¹⁹F NMR validates the fluorophenyl group (δ ~-110 ppm) .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and crystallographic packing (e.g., using SHELXL for refinement) .

Q. What biological assays are recommended for preliminary activity screening?

- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Controls : Include commercial standards (e.g., diclofenac for anti-inflammatory assays) and solvent-only blanks .

Q. How can solubility challenges be addressed during purification?

- Solvent Pairing : Use mixed solvents (e.g., dichloromethane:methanol) for recrystallization .

- Column Chromatography : Employ silica gel with ethyl acetate/petroleum ether gradients (3:7 to 1:1) to isolate the ester product .

Advanced Questions

Q. How do substituent orientations influence crystallographic packing and supramolecular assembly?

- Dihedral Angles : The fluorophenyl and coumarin rings form dihedral angles (~48° in analogous structures), affecting molecular planarity and π-π stacking .

- Hydrogen Bonding : Intermolecular C–H···O interactions (e.g., C3–H3⋯O3) stabilize crystal lattices, forming zig-zag chains along specific axes .

Methodology : Use Mercury CSD to visualize packing motifs and calculate interaction distances .

Q. What strategies resolve discrepancies in reported biological activities of coumarin derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) and compare bioactivity .

- Crystallographic Controls : Assess whether polymorphic forms (e.g., different crystal packings) alter solubility and bioavailability .

Example : A 4-chlorophenyl analog showed reduced anti-inflammatory activity compared to 4-fluorophenyl derivatives, likely due to electronic effects .

Q. How can computational methods predict reactivity or binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Validation : Cross-check docking results with experimental IC₅₀ values from enzyme assays .

Q. What experimental phasing techniques are suitable for X-ray crystallography of this compound?

Q. How do reaction conditions impact regioselectivity during synthesis?

- Base Strength : Strong bases (e.g., K₂CO₃) favor esterification over side reactions like ketone oxidation .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic attack by deprotonating the alcohol intermediate .

Troubleshooting : Monitor reaction progress via TLC (hexane:ethyl acetate 1:1) to detect byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.